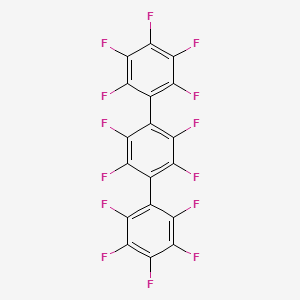

Perfluoro-p-terphenyl

描述

Historical Context and Evolution of Perfluoro-p-terphenyl Studies

The study of aromatic hydrocarbons like terphenyls dates back to the 19th century. The synthesis of meta-terphenyl was first achieved in 1866 by heating benzene (B151609) to high temperatures. wikipedia.org However, dedicated research into the perfluorinated analogue, this compound, is a more recent development, driven by the unique properties imparted by fluorine substitution.

Early investigations into perfluorinated aromatic compounds were often focused on their synthesis. Various methods have been explored over the years, including copper-catalyzed cross-coupling reactions and palladium-catalyzed C-F bond activation processes. researchgate.networktribe.com More recently, metal-free synthesis routes, such as superacid-catalyzed Friedel-Crafts polycondensations, have been developed, offering more facile and affordable production methods. nih.govacs.org

The evolution of research has seen a shift from fundamental synthesis to the exploration of its applications, particularly in materials science and electronics. The exceptional stability and unique electronic properties of this compound have made it a candidate for various advanced applications.

Significance of this compound in Contemporary Chemical Research

This compound's importance in modern chemical research stems from its distinctive characteristics, which make it a valuable component in several advanced fields.

Its high luminescence efficiency and stability have led to its exploration as a material for organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai In the field of photonics, its high refractive index and transparency make it suitable for use in waveguides and optical fibers. ontosight.ai

Furthermore, this compound serves as a building block for creating new materials with desirable properties like high-temperature resistance and chemical inertness. ontosight.ai It is also investigated as an organic n-semiconductor, with studies focusing on its derivatization to form self-assembled monolayers on various substrates. dntb.gov.uaepa.gov

Recent research has also delved into its use in proton exchange membranes (PEMs) for fuel cells. researchgate.netlu.se By functionalizing poly(p-terphenyl) with perfluorophenylsulfonic or perfluorophenylphosphonic acid groups, researchers have developed membranes with high proton conductivity and excellent thermal and chemical stability. nih.govacs.orglu.se

Scope and Research Paradigms of this compound Investigations

The investigation of this compound is guided by a positivist research paradigm, which relies on empirical, quantifiable observations to understand its properties and potential applications. researcher.liferesearchprospect.com This approach is evident in the methodologies employed in its study, which include experimental synthesis, quantitative analysis of its physical and chemical properties, and the fabrication and testing of devices incorporating the compound. researcher.liferesearchprospect.comed.gov

The research scope is broad, encompassing several key areas:

Synthesis and Derivatization: Developing efficient and selective methods for synthesizing this compound and its derivatives. This includes both metal-catalyzed and metal-free approaches. researchgate.networktribe.comnih.govacs.org

Structural and Property Characterization: Utilizing techniques like X-ray crystallography, NMR spectroscopy, and thermal analysis to understand the molecule's structure and physical properties. researchgate.netresearchgate.net

Materials Science Applications: Incorporating this compound into polymers and other materials to enhance their thermal stability, chemical resistance, and optical properties. ontosight.ainih.govacs.org

Organic Electronics: Investigating its potential as an n-type semiconductor in devices like OLEDs and field-effect transistors. ontosight.aidntb.gov.uanii.ac.jp

Energy Applications: Developing high-performance proton exchange membranes for fuel cells by functionalizing polymers with this compound-based acidic groups. nih.govacs.orgresearchgate.netlu.se

The overarching goal of this research is to leverage the unique properties of this compound to create novel materials and technologies with enhanced performance and stability.

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F14/c19-5-1(3-9(23)13(27)17(31)14(28)10(3)24)6(20)8(22)2(7(5)21)4-11(25)15(29)18(32)16(30)12(4)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQSEPKJIUMPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184160 | |

| Record name | Perfluoro-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3008-31-9 | |

| Record name | Perfluoro-p-terphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Perfluoro P Terphenyl and Its Derivatives

Strategies for Direct Synthesis of Perfluoro-p-terphenyl

The direct construction of the this compound scaffold is a critical first step for its various applications. Several synthetic strategies have been developed to achieve this, each with its own advantages and substrate scope.

Transition Metal-Catalyzed Cross-Coupling Approaches for p-Terphenyl (B122091) Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been instrumental in the synthesis of p-terphenyl derivatives. researchgate.netresearchgate.net These methods typically involve the coupling of an aryl halide with an organometallic reagent in the presence of a metal catalyst, most commonly palladium. researchgate.netjst.go.jp

Key cross-coupling reactions for synthesizing terphenyls include:

Suzuki Coupling: This reaction pairs an arylboronic acid with an aryl halide. researchgate.net It is a versatile method for producing both symmetrical and unsymmetrical p-terphenyls. researchgate.net

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an aryl halide. This can be an effective alternative when other methods are not suitable. researchgate.netjst.go.jp

Stille Coupling: This method utilizes an organotin reagent to couple with an aryl halide. jst.go.jp

The choice of reaction is often dictated by the availability of starting materials and the desired functional group tolerance. For instance, sequential Suzuki cross-coupling reactions of bromochlorobenzenes with arylboronic acids have proven to be a practical and versatile route to a wide range of terphenyls. researchgate.net

Table 1: Comparison of Transition Metal-Catalyzed Cross-Coupling Reactions for Terphenyl Synthesis

| Coupling Reaction | Organometallic Reagent | Key Advantages |

|---|---|---|

| Suzuki Coupling | Arylboronic acids | Versatile for symmetrical and unsymmetrical products |

| Negishi Coupling | Organozinc reagents | Good alternative with different reactivity profiles |

| Stille Coupling | Organotin reagents | Effective for specific substrate combinations |

Nucleophilic Aromatic Substitution (SNAr) Routes for Perfluorinated Terphenyls

Nucleophilic aromatic substitution (SNAr) is a highly effective strategy for the synthesis of perfluorinated terphenyls, particularly those with alkoxy or thioalkoxy substituents. nih.govekb.eg This reaction is especially useful for introducing functional groups onto highly fluorinated aromatic rings. The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack, primarily at the para position. nih.govnih.gov

This method has been successfully employed to create a variety of symmetrical and asymmetrical perfluorinated terphenyls. nih.govresearchgate.net The reaction typically involves the treatment of a perfluorinated aryl compound with a nucleophile, such as an alcoholate or thiolate, to yield the corresponding substituted product in high yields. ekb.eg SNAr is often used in conjunction with other synthetic methods, such as decarboxylative cross-coupling, to first build the terphenyl core, which is then functionalized via SNAr. nih.govresearchgate.net

Decarboxylative Carbon-Carbon Cross-Coupling Reactions for Perfluorinated Symmetrical Terphenyls

A significant advancement in the synthesis of symmetrical perfluoroterphenyls is the use of copper(I)-catalyzed decarboxylative cross-coupling reactions. nih.govresearchgate.net This method involves the reaction of an aryl iodide with the potassium salt of a fluorobenzoate in the presence of a copper(I) catalyst. nih.govresearchgate.net

This reaction is advantageous as it utilizes readily available carboxylic acid salts and generates carbon dioxide as the only byproduct. sci-hub.se The process has been shown to be highly efficient, providing the desired perfluorinated symmetrical terphenyls in high yields. nih.govresearchgate.net The reaction conditions can be optimized, for instance, by using diglyme (B29089) as a solvent, which is believed to enhance the complexation between the copper(I) iodide and the perfluorobenzoate anion. ekb.eg

Polymerization Techniques Utilizing this compound Fragments

This compound units can be incorporated into polymer backbones to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. Various polymerization techniques have been developed to achieve this.

Superacid-Catalyzed Polycondensation Reactions Involving this compound

Superacid-catalyzed polycondensation is a powerful method for preparing polymers containing p-terphenyl units. researchgate.netacs.orgfigshare.com This technique typically involves the Friedel-Crafts polycondensation of monomers like p-terphenyl with a fluorinated ketone, such as perfluoroacetophenone, in a superacid medium like triflic acid. researchgate.netnih.gov

This metal-free synthesis route is straightforward and efficient, leading to the formation of poly(p-terphenyl perfluorophenyl)s. researchgate.netacs.org These polymers can be further functionalized, for example, by sulfonation of the pendant pentafluorophenyl groups to create proton-exchange membranes for fuel cells. researchgate.netacs.org The resulting polymers often exhibit a rigid and well-defined structure, leading to desirable properties such as high thermal stability and excellent chemical resistance. researchgate.netnih.gov

Table 2: Example of Superacid-Catalyzed Polycondensation

| Monomer 1 | Monomer 2 | Catalyst | Resulting Polymer Type |

|---|---|---|---|

| p-Terphenyl | Perfluoroacetophenone | Triflic Acid | Poly(p-terphenyl perfluorophenyl) |

| p-Terphenyl | 2,2,2-Trifluoroacetophenone | Triflic Acid | Poly(p-terphenyl perfluoroalkylene) |

Wittig Reaction-Based Copolymerizations for Terphenylene-Derived Macromolecules

The Wittig reaction is another valuable tool for the synthesis of polymers containing terphenylene units. acs.orgpsu.edu This reaction allows for the formation of carbon-carbon double bonds, which can be used to link terphenylene fragments with other monomer units to create alternating copolymers. acs.orgpsu.edu

For instance, alternating copolymers of a terphenylene unit with fluorenediylvinylene or thiophenediylvinylene have been synthesized using the Wittig reaction. acs.orgpsu.edu These reactions typically involve the condensation of a bis(phosphonium salt) of one monomer with a dialdehyde (B1249045) of the other monomer. The resulting polymers often exhibit good solubility in common organic solvents and possess interesting photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). acs.org

Friedel-Crafts Polycondensation in the Synthesis of this compound-based Polymers

A significant method for synthesizing this compound-based polymers is through Friedel-Crafts polycondensation. This approach facilitates the creation of robust polymer backbones with desirable characteristics. Researchers have successfully employed a one-pot, metal-free, superacid-catalyzed step polymerization of fluorinated carbonyl compounds, such as 2,2,2-trifluoroacetophenone, with nonactivated aromatic hydrocarbons like p-terphenyl. nih.govacs.org This reaction, often conducted at room temperature in a superacid medium like trifluoromethanesulfonic acid (TFSA), yields linear, high-molecular-weight polymers. nih.govresearchgate.net

The resulting fluoropolymers are noted for their high solubility, elevated glass-transition temperatures, and excellent thermal and chemical stability. nih.gov NMR studies have confirmed that these polyhydroxyalkylation reactions exhibit high regioselectivity, with substitutions occurring exclusively at the para-positions of the phenylene fragments, ensuring a well-defined polymer structure with no evidence of irregularities from ortho or meta substitutions. nih.govacs.org This precise control over the polymer architecture is crucial for its subsequent performance in various applications. For instance, polymers synthesized via this method serve as matrices for mixed matrix membranes (MMMs) aimed at gas separation. nih.govacs.org

Furthermore, efficient superacid-catalyzed Friedel-Crafts polycondensations between commercially available monomers like perfluoroacetophenone and p-terphenyl have been reported. acs.orgnih.govfigshare.com This straightforward, metal-free synthesis produces poly(p-terphenyl perfluorophenyl)s, which can be further functionalized for specific uses, such as in proton exchange membranes. acs.orgnih.govfigshare.com

Functionalization and Derivatization Strategies of this compound

The functionalization of the this compound core is critical for tuning its electronic, physical, and chemical properties. Various strategies have been developed to introduce a range of functional groups and to integrate these molecules into larger systems.

Synthesis of Substituted Perfluoroterphenyl Analogues (e.g., Alkyloxy and Thioalkyloxy Chains, Cyanobiphenyl Moieties)

The synthesis of substituted perfluoroterphenyl analogues often leverages the high reactivity of perfluorinated aromatic rings toward nucleophilic aromatic substitution (SNAr). This reaction is highly regioselective, favoring substitution at the para-position of the perfluorinated ring. researchgate.net This specificity has been exploited to create a series of luminous, symmetrically and asymmetrically substituted perfluoroterphenyls. researchgate.netresearchgate.net

One common strategy involves a multi-step process beginning with a copper(I)-catalyzed decarboxylative cross-coupling reaction between potassium pentafluorobenzoate and an aryl iodide, such as 1,4-diiodobenzene, to form the core fluoroterphenyl unit. researchgate.netacs.org Following this, SNAr chemistry is applied to introduce various functional groups. For instance, reacting the perfluoroterphenyl core with different aliphatic alcohols or thiols in the presence of a base allows for the synthesis of derivatives with terminal alkyloxy and thioalkyloxy chains. researchgate.netorcid.orguqu.edu.sa These synthetic tactics are designed to be high-yielding, cost-effective, and to minimize side reactions. acs.org

Similarly, cyanobiphenyl moieties can be introduced. The synthesis often starts with the alkylation of 4'-cyano-4-hydroxybiphenyl. nsf.gov For example, reacting 4'-cyano-4-hydroxybiphenyl with a suitable haloalkene creates an alkoxy-linked cyanobiphenyl which can then be further modified. nsf.gov These synthetic routes provide access to a wide range of materials with tailored optical and liquid crystalline properties. researchgate.netacs.org

Table 1: Synthesis Strategies for Substituted Perfluoroterphenyl Analogues

| Synthesis Method | Key Reagents | Target Functional Group | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Aliphatic alcohols, Thiols | Alkyloxy, Thioalkyloxy | researchgate.net |

| Cu(I)-catalyzed Decarboxylative Cross-coupling | Potassium pentafluorobenzoate, 1,4-diiodobenzene | Fluoroterphenyl core | acs.org |

| Alkylation | 4'-cyano-4-hydroxybiphenyl, Haloalkenes | Cyanobiphenyl moieties | nsf.gov |

Integration into Self-Assembled Monolayers (SAMs) via Alkanethiol Linkers

This compound units can be integrated into highly ordered thin films known as self-assembled monolayers (SAMs) by attaching them to a surface, typically gold (Au) or silver (Ag), via an alkanethiol linker. researchgate.netrsc.org The synthesis of the core molecule, a perfluoroterphenyl-substituted alkanethiol (FTPn), involves creating a C₆F₅–C₆F₄–C₆F₄–(CH₂)n–SH structure, where 'n' represents the number of methylene (B1212753) units in the aliphatic chain. researchgate.netrsc.org

These molecules spontaneously assemble when a substrate, like a Au(111) surface, is immersed in a solution containing the FTPn molecules. researchgate.netrsc.orgsigmaaldrich.com The strong affinity of sulfur for gold creates a stable bond, while van der Waals interactions between the fluorinated aromatic backbones and the aliphatic chains drive the molecules into a densely packed, well-defined structure. researchgate.netrsc.orgsigmaaldrich.com

The resulting SAMs are characterized as well-defined, highly ordered, and densely packed. researchgate.netrsc.org A notable feature of these systems is the helical conformation adopted by the perfluoroterphenyl moieties. researchgate.netrsc.org The structure of these monolayers, including molecular orientation and packing density, can exhibit odd-even effects, where the properties depend on the parity (even or odd number) of methylene units in the alkanethiol linker. researchgate.netrsc.org These well-ordered fluorinated surfaces are of interest for applications where low surface energy and chemical inertness are desired. researchgate.netoaepublish.com

Table 2: Characteristics of this compound based Self-Assembled Monolayers (SAMs)

| Characteristic | Description | Reference |

| Structure | Well-defined, highly ordered, and densely packed monolayers. | researchgate.netrsc.org |

| Molecular Conformation | The perfluoroterphenyl (FTP) moieties adopt a helical conformation. | researchgate.netrsc.org |

| Substrate | Commonly formed on (111) oriented Gold (Au) and Silver (Ag). | researchgate.netrsc.org |

| Odd-Even Effects | Molecular orientation and packing density depend on the length (parity of 'n') of the aliphatic linker. | researchgate.netrsc.org |

| Driving Forces | Sulfur-gold affinity and van der Waals interactions between molecules. | sigmaaldrich.com |

Preparation of Sulfonated and Phosphonated Poly(p-terphenyl perfluorophenyl)s

For applications in electrochemical devices like proton exchange membrane fuel cells (PEMFCs), poly(p-terphenyl perfluorophenyl)s are often functionalized with acidic groups to enhance proton conductivity. acs.orgresearchgate.net This is achieved through the preparation of sulfonated and phosphonated derivatives.

The synthesis of sulfonated poly(p-terphenyl perfluorophenyl)s begins with a precursor polymer, typically synthesized via Friedel-Crafts polycondensation of p-terphenyl and perfluoroacetophenone. acs.orgnih.govfigshare.com The sulfonation is then carried out on the pendant pentafluorophenyl groups. A selective and quantitative thiolation-oxidation procedure is a common method. acs.orgnih.govfigshare.com This involves a nucleophilic substitution reaction to introduce a thiol group, which is subsequently oxidized to a sulfonic acid group. Another approach involves the nucleophilic substitution of the para-fluorine atom on a pentafluorophenyl group with sodium 4-oxybenzenesulfonate. ecust.edu.cn These methods result in polymers with precisely sequenced, highly acidic sulfonic acid units, which exhibit high proton conductivity. acs.orgnih.gov

The preparation of phosphonated poly(p-terphenyl perfluorophenyl)s also starts with a precursor polymer, often from the polyhydroxylation of p-terphenyl and a fluoroacetophenone. lu.seresearchgate.net The pendant perfluorophenyl units are then phosphonated selectively at the para-position using an efficient Michaelis-Arbuzov reaction. researchgate.netlu.se This involves reacting the polymer with tris(trimethylsilyl)phosphite, followed by hydrolysis of the resulting silyl (B83357) ester to yield the phosphonic acid group. rsc.org These phosphonated polymers show excellent thermal and chemical stability, including high resistance to free-radical attack, and exhibit high proton conductivity due to efficient ionic clustering. lu.se

Advanced Characterization and Spectroscopic Analysis of Perfluoro P Terphenyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For a fully fluorinated aromatic system like perfluoro-p-terphenyl, ¹⁹F and ¹³C NMR are the most informative techniques, while ¹H NMR is primarily used to confirm the absence of hydrogen atoms.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations of this compound

Proton (¹H) NMR: For an ideal sample of this compound, which has the molecular formula C₁₈F₁₄, no signals would be observed in the ¹H NMR spectrum. This is because all hydrogen atoms of the parent p-terphenyl (B122091) molecule have been substituted with fluorine atoms. The absence of signals is a key indicator of the completeness of the fluorination reaction.

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. Due to symmetry in the this compound molecule, fewer signals than the total number of fluorine atoms are expected. The molecule consists of a central perfluorinated benzene (B151609) ring and two terminal pentafluorophenyl rings. This would result in distinct signals for the fluorine atoms on the central ring versus the terminal rings.

Based on the structure, one would anticipate:

A signal corresponding to the four equivalent fluorine atoms on the central ring.

Three distinct signals for the fluorine atoms on the terminal rings, corresponding to the ortho, meta, and para positions relative to the point of attachment to the central ring.

The chemical shifts of these signals are expected to appear in the typical region for aromatic C-F bonds. For instance, in a related compound, 2',3',5',6'-tetrafluoro-[1,1':4',1''-terphenyl]−4,4''-dicarboxylic acid, the fluorine atoms on the central ring appear at approximately -143.7 ppm. hhu.de The spectra would also exhibit complex splitting patterns due to spin-spin coupling between non-equivalent fluorine nuclei (J-coupling), providing valuable information about their relative positions.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum of this compound would be characterized by signals corresponding to the different carbon environments within the molecule. Due to the symmetry, one would expect to see:

One signal for the four equivalent carbons in the central ring that are bonded to fluorine.

One signal for the two equivalent carbons in the central ring that are part of the linkages to the terminal rings.

Four distinct signals for the carbons in the terminal pentafluorophenyl rings.

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of strong carbon-fluorine (¹³C-¹⁹F) spin-spin coupling. This coupling causes the carbon signals to appear as multiplets, with the magnitude of the coupling constant providing further structural information. For example, the signals for carbons in the central fluorine-substituted rings of related compounds show complex multiplet patterns due to these couplings. hhu.de

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. These techniques are complementary and are essential for identifying functional groups and confirming molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound Compounds

The FTIR spectrum of this compound is expected to be dominated by strong absorption bands associated with carbon-fluorine (C-F) bonds and the vibrations of the perfluorinated aromatic rings. Key expected features include:

C-F Stretching Vibrations: Intense absorption bands typically in the region of 1100-1400 cm⁻¹. The exact positions and multiplicity of these bands would depend on the specific electronic environment of each C-F bond within the terphenyl structure.

Perfluorinated Aromatic Ring Vibrations: Characteristic absorptions corresponding to the C=C stretching modes within the aromatic rings, typically found in the 1450-1650 cm⁻¹ region. Perfluorination often shifts these bands to higher frequencies compared to their hydrocarbon analogues.

The table below summarizes the expected regions for key vibrational modes.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C=C Stretching | 1450 - 1650 | Medium-Strong |

| C-F Stretching | 1100 - 1400 | Strong |

| C-F Bending and Ring Deformation Modes | Below 1000 | Variable |

Raman Spectroscopy Applications in this compound Analysis

Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar or weakly polar functional groups. For this compound, Raman spectroscopy would complement FTIR by providing information on skeletal vibrations of the aromatic rings. Expected prominent signals would include:

Symmetric Ring Breathing Modes: Strong, sharp signals characteristic of the aromatic rings.

Inter-ring C-C Stretching: Vibrations associated with the bonds connecting the three phenyl rings.

C-F Symmetric Stretching Modes: While C-F bonds are polar, certain symmetric stretching modes may be more prominent in the Raman spectrum.

Analysis of partially fluorinated terphenyls has shown that phenyl ring quadrant stretching modes and C-C vibrations display significant changes that can be correlated with molecular structure and phase transitions. azom.com

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule and is used to determine its photophysical properties.

UV-Visible Absorption Spectroscopy of this compound Systems

The UV-Visible absorption spectrum of this compound arises from π → π* electronic transitions within the conjugated aromatic system. The parent compound, p-terphenyl, exhibits a strong absorption maximum (λmax) at approximately 276 nm. aatbio.com

Perfluorination is known to have a noticeable effect on the electronic properties of aromatic compounds. The strong electron-withdrawing nature of fluorine atoms typically leads to a shift in the absorption bands. It is common for perfluorination of aromatic hydrocarbons to cause a hypsochromic shift (a shift to shorter wavelengths or blue shift) of the λmax. Therefore, it is anticipated that the absorption maximum for this compound would occur at a wavelength shorter than 276 nm. Studies on other perfluoroaromatic compounds confirm this trend.

| Compound | Expected λmax (nm) | Notes |

| p-Terphenyl | ~276 | Experimental value for the non-fluorinated analogue. aatbio.com |

| This compound | < 276 | Anticipated hypsochromic (blue) shift due to the electron-withdrawing effects of fluorine atoms. |

Fluorescence and Photoluminescence Spectroscopy in this compound Studies

Fluorescence and photoluminescence spectroscopy are crucial techniques for probing the electronic and optical properties of this compound and its derivatives. These methods provide insights into the excited state dynamics, energy transfer mechanisms, and potential applications in optoelectronic devices.

Research on related p-terphenyl systems demonstrates the utility of these techniques. For instance, studies on p-terphenyl doped with other organic molecules like perylene (B46583) or anthracene (B1667546) have utilized fluorescence spectroscopy to investigate excitation energy transfer. researchgate.netresearchgate.net In these systems, the fluorescence of p-terphenyl is often quenched, while the emission of the dopant is sensitized, indicating an efficient energy transfer from the p-terphenyl host to the guest molecule. researchgate.netresearchgate.net This process is highly dependent on the orientation of the phenyl rings in the excited state. researchgate.netresearchgate.net

In the context of this compound, these spectroscopic methods would be employed to characterize its intrinsic fluorescence and how it is affected by the perfluorination. The strong electron-withdrawing nature of fluorine atoms is expected to significantly influence the electronic energy levels and, consequently, the emission characteristics.

Furthermore, single-molecule fluorescence spectroscopy has been used to study guest molecules within a p-terphenyl crystal matrix at cryogenic temperatures. nih.gov This highlights the role of the terphenyl structure as a host material, where its own fluorescence properties are secondary to its ability to provide a well-defined environment for the guest molecule. The main vibrational features in the dispersed fluorescence spectra of single pentacene (B32325) molecules in p-terphenyl are similar to those in the bulk sample, suggesting that the host matrix does not significantly alter the fundamental vibrational structure of the guest. ibm.com

For this compound based polymers, fluorescence spectroscopy is used to evaluate their performance for applications such as flexible fluorescent labeling. figshare.com Studies on copolymers containing p-terphenyl have shown that the fluorescence intensity can be dependent on the concentration of the p-terphenyl group and the physical state (liquid or solid) of the material. figshare.com In the solid state, fluorescence quenching can occur due to the stacking of molecular chains. figshare.com

Morphological and Crystalline Characterization Techniques

X-ray Diffraction (XRD) and X-ray Crystallography of this compound Structures

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are indispensable tools for determining the precise three-dimensional atomic arrangement and crystalline packing of this compound and its derivatives. These techniques provide fundamental information about bond lengths, bond angles, and intermolecular interactions, which in turn dictate the material's physical and optical properties.

Studies on fluorinated p-terphenyl derivatives have revealed detailed structural information. For example, the crystal structures of several 2',3'-difluorinated p-terphenyl derivatives have been determined by single-crystal X-ray diffraction. nih.govresearchgate.net A common characteristic observed in these structures is a noncoplanar, twisted arrangement of the three phenyl rings. nih.govresearchgate.net This twisting is a significant structural feature that can influence the electronic conjugation and, consequently, the optical properties of the molecule.

The crystallographic data for these compounds, including space group and unit cell parameters, have been precisely determined. For instance, 2',3'-difluoro-4,4''-dimethyl-p-terphenyl crystallizes in the triclinic space group P-1, while other derivatives like 2',3'-difluoro-4-methyl-p-terphenyl and 4-ethyl-2',3'-difluoro-4''-methyl-p-terphenyl crystallize in monoclinic space groups (C2 and C2/c, respectively). nih.gov In some cases, structural disorder has been observed, where molecules occupy the crystal lattice in different orientations. nih.govresearchgate.net

The molecular structures of fluorine-containing terphenyl dicarboxylic acids have also been confirmed by single-crystal X-ray diffraction. hhu.de These studies provide detailed information on bond lengths and dihedral angles, which can be compared with theoretical calculations from methods like Density Functional Theory (DFT). hhu.de Such comparisons are valuable for validating computational models and understanding the electronic effects of fluorine substitution. hhu.de

The table below summarizes crystallographic data for some fluorinated p-terphenyl derivatives.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 2',3'-difluoro-4-methyl-p-terphenyl (1T0) | C₁₉H₁₄F₂ | Monoclinic | C2 | ||||||

| 2',3'-difluoro-4,4''-dimethyl-p-terphenyl (1T1) | C₂₀H₁₆F₂ | Triclinic | P-1 | ||||||

| 4-ethyl-2',3'-difluoro-4''-methyl-p-terphenyl (1T2) | C₂₁H₁₈F₂ | Monoclinic | C2/c | ||||||

| 2',3',5',6'-tetrafluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | C₂₀H₁₀F₄O₄ | Monoclinic | C2/c | 23.361(3) | 11.234(2) | 13.911(2) | 90 | 101.354(4) | 90 |

| 2',5'-bis(trifluoromethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | C₂₂H₁₂F₆O₄ | Triclinic | P-1 | 6.832(1) | 10.999(2) | 14.398(3) | 74.849(8) | 82.243(8) | 82.813(9) |

Scanning Electron Microscopy (SEM) for this compound Material Morphology

In studies of related p-terphenyl systems, SEM has been used to confirm the morphology of prepared luminophors. researchgate.netresearchgate.net For instance, in doped p-terphenyl systems, SEM images have shown that the morphology can change with the addition of a dopant. The SEM micrographs of pure p-terphenyl can exhibit flake-like grains, which become more compact upon doping. researchgate.net This indicates that the dopant influences the crystal formation process. researchgate.net

When p-terphenyl materials are prepared as thin films, for example by spin coating, SEM is used to assess the homogeneity of the film. researchgate.netresearchgate.net Studies have shown that doped p-terphenyl thin films can be homogeneous compared to their undoped counterparts. researchgate.netresearchgate.net The morphology of mixed films, such as those of pentacene and p-terphenyl, has also been investigated using SEM to ensure that phase segregation does not occur on a microscopic scale. rsc.org

For this compound, SEM would be similarly employed to characterize the morphology of synthesized powders, crystals, and films. This is crucial for understanding how synthesis and processing conditions affect the material's structure, which in turn influences its performance in various applications. The size and shape of porous structures in polymer films containing p-terphenyl, for instance, have been analyzed using SEM, showing that the morphology can be controlled by the concentration of the p-terphenyl derivative. researchgate.net

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC) in the Study of this compound Derivatives

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the phase behavior and thermal transitions of materials. In the study of this compound derivatives, DSC is employed to determine key parameters such as melting points, crystallization temperatures, and glass transition temperatures.

The phase behavior of 2',3'-difluorinated p-terphenyl derivatives has been investigated using DSC. nih.govresearchgate.net These studies are crucial for understanding the liquid crystalline properties of these materials. For example, DSC analysis has shown that 4-ethyl-2',3'-difluoro-4''-methyl-p-terphenyl exhibits enantiotropic nematic liquid crystal behavior. nih.govresearchgate.net The DSC thermograms provide quantitative data on the temperatures and enthalpies of these phase transitions.

The thermal properties of p-terphenyl-based copolymers have also been studied using DSC to understand the effect of the p-terphenyl group on the material's processability. figshare.com The data obtained from DSC is essential for defining the temperature range in which these materials can be processed and used.

For this compound and its derivatives, DSC would be used to systematically study how the degree and position of fluorination affect the thermal properties. This information is critical for designing materials with specific melting points or liquid crystalline phases for applications in electronics and photonics.

The table below presents thermal transition data for a fluorinated p-terphenyl derivative.

| Compound | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| 4-ethyl-2',3'-difluoro-4''-methyl-p-terphenyl (1T2) | Melting | - | - | - |

| Nematic to Isotropic | - | - | - |

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability Investigations

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polymers containing this compound, TGA is essential for determining their decomposition temperatures and understanding their thermal degradation mechanisms.

The thermal stability of luminophors and polymers based on p-terphenyl has been evaluated using TGA. researchgate.netresearchgate.net These studies establish the upper temperature limit at which the materials can be used without significant degradation. For example, in a series of p-terphenyl copolymers, TGA showed that the decomposition temperature (Td) increased with a higher content of the p-terphenyl group. figshare.com Specifically, the Td in an oxygen atmosphere was found to increase from 390 °C for a 10% p-terphenyl content to 407 °C for a 30% content. figshare.com

TGA is also used to study the thermal stability of perfluoroalkyl substances in general, providing insights into their decomposition on various materials. digitellinc.com For this compound based polymers, TGA would be used to quantify the effect of perfluorination on thermal stability. It is generally expected that the high strength of the carbon-fluorine bond would impart enhanced thermal stability to these polymers compared to their non-fluorinated analogues.

The TGA data is critical for applications where the material will be exposed to high temperatures, such as in organic light-emitting diodes (OLEDs) or other electronic devices. The results from TGA, often presented as a plot of weight loss versus temperature, provide a clear indication of the material's thermal robustness.

The table below shows the effect of p-terphenyl content on the thermal stability of a copolymer.

| p-Terphenyl Content (%) | Decomposition Temperature (Td) in O₂ (°C) |

| 10 | 390 |

| 30 | 407 |

Data from a study on p-terphenyl copolymers. figshare.com

Advanced Electrochemical and Spectroelectrochemical Characterization

A comprehensive review of scientific literature did not yield specific experimental data regarding voltammetric studies conducted on ionomers based on a this compound backbone. Research in the field of fluorinated ionomers has predominantly focused on perfluoroalkylsulfonic acid (PFSA) materials, such as Nafion, or on partially fluorinated aromatic polymers. While voltammetry is a standard technique for characterizing ion-exchange properties and charge transport in ionomers, specific studies detailing the application of this method to this compound systems are not publicly available in the searched databases.

Similar to the aforementioned section, specific research detailing spectroelectrochemical measurements on this compound polymers could not be located in the available scientific literature. Spectroelectrochemistry is a powerful technique for investigating the electronic structure of conjugated polymers during redox processes. nih.gov Studies have been performed on a variety of electroactive polymers, combining techniques like UV-Vis-NIR or Raman spectroscopy with electrochemical control to observe the formation of polarons and bipolarons. nih.govresearchgate.net However, the synthesis and processing of fully fluorinated aromatic polymers like poly(this compound) present significant challenges, which may account for the lack of available data on their spectroelectrochemical properties.

Mass Spectrometry for Molecular Mass and Structure Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular mass and elucidating the structure of synthesized compounds. For this compound (C₁₈F₁₄), high-resolution mass spectrometry (HRMS) would be the method of choice to verify its elemental composition with high accuracy.

The electron ionization (EI) mass spectrum of this compound is expected to be characterized by an intense molecular ion peak (M⁺˙) due to the high stability of the perfluorinated aromatic system. The exact mass of the monoisotopic molecular ion can be calculated with high precision.

Theoretical Mass Spectrometry Data for this compound

The theoretical monoisotopic mass of this compound (¹²C₁₈¹⁹F₁₄) is 481.9845 Da. In a high-resolution mass spectrum, this molecular ion peak would be the most prominent feature, confirming the molecular formula. The spectrum would also exhibit isotopic peaks (M+1, M+2) at predictable, low intensities, primarily due to the natural abundance of the ¹³C isotope.

Fragmentation of perfluorinated aromatic compounds under EI conditions typically proceeds through the loss of fluorine atoms or C-F fragments, and cleavage of the bonds linking the aromatic rings. The fragmentation of this compound would likely involve the sequential loss of fluorine atoms and the cleavage of the C-C bonds between the phenyl rings, leading to characteristic fragment ions. The stability of the perfluorobiphenyl and perfluorobenzene cations would result in significant peaks corresponding to these fragments.

Below is an interactive table detailing the expected molecular ion and plausible fragment ions for this compound in a mass spectrum.

| Ion Formula | Description | Calculated m/z (Monoisotopic) |

|---|---|---|

| [C₁₈F₁₄]⁺˙ | Molecular Ion (M⁺˙) | 481.98 |

| [C₁₈F₁₃]⁺ | Loss of a fluorine atom (-F) | 462.99 |

| [C₁₂F₉]⁺ | Perfluorobiphenyl fragment cation | 314.99 |

| [C₁₂F₈]⁺˙ | Perfluorobiphenyl fragment after loss of F | 296.00 |

| [C₆F₅]⁺ | Pentafluorophenyl cation | 166.99 |

| [CF₃]⁺ | Trifluoromethyl cation | 68.99 |

Theoretical and Computational Investigations of Perfluoro P Terphenyl Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of complex organic molecules, including fluorinated aromatic systems. nih.gov DFT calculations focus on the electron density rather than the complex multi-electron wavefunction, offering a balance of computational efficiency and accuracy.

In studies of fluorine-containing terphenyl derivatives, DFT has been employed to optimize molecular geometries and analyze electronic properties. hhu.de For instance, the APFD functional with a 6-31+G(d,p) basis set has been successfully used to model such compounds. hhu.de A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. hhu.de

Other DFT-derived parameters used to quantify reactivity include electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S). nih.gov The analysis of the molecular electrostatic potential (MEP) surface helps to identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge delocalization and hyperconjugative interactions within the molecule. nih.gov

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, provide a highly accurate, albeit computationally intensive, means of studying molecular systems. For complex molecules like Perfluoro-p-terphenyl, these methods are often applied to smaller, analogous structures to derive fundamental insights.

State-of-the-art ab initio methods, such as those based on Coupled-Cluster theory (e.g., CCSD(T)), are used to calculate reaction thermochemistry and kinetics with high precision. osti.gov In the study of perfluorinated alkanes, which serve as analogues for the fluorinated components of this compound, ab initio calculations have been essential for understanding unimolecular dissociation and barrierless association reactions. osti.gov These high-level calculations provide benchmark data that can be used to develop and validate more computationally efficient models for predicting the behavior of larger perfluorinated systems. osti.gov

Computational Modeling of Spectroscopic Signatures

Computational modeling is an indispensable tool for interpreting and predicting the spectroscopic properties of molecules. By simulating spectra, researchers can confirm experimental findings, assign spectral features to specific molecular motions or electronic transitions, and predict the properties of yet-to-be-synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a vital technique for characterizing fluorinated compounds due to the wide chemical shift range and 100% natural abundance of the ¹⁹F isotope. nsf.govnih.gov DFT calculations are widely used to predict ¹⁹F NMR chemical shifts, aiding in structure elucidation. nih.govresearchgate.net

Extensive research has focused on developing accurate and efficient computational protocols. nih.gov Studies have shown that functionals which account for dispersion, such as ωB97XD, combined with a double-zeta basis set like 6-31+G(d,p), provide a good balance of accuracy and computational cost for predicting ¹⁹F chemical shifts. nsf.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for these calculations. nsf.gov Interestingly, for many perfluorinated compounds, gas-phase calculations have been found to be more accurate than those including implicit solvation models. nsf.govnih.gov The high electronegativity of fluorine means that adding extra diffuse or polarization functions to the basis set does not necessarily improve accuracy and can sometimes worsen it. nsf.govnih.gov

DFT is also used to calculate vibrational frequencies. Theoretical calculations of FT-IR spectra for fluorinated terphenyl dicarboxylic acids have shown good agreement with experimental results, allowing for the confident assignment of absorption bands, such as the characteristic carbonyl group stretching vibration. hhu.de

Recommended DFT Protocols for ¹⁹F NMR Chemical Shift Prediction

| Parameter | Recommended Method/Basis Set | Rationale and Findings |

|---|---|---|

| Functional | ωB97XD | Provides accurate results by accounting for dispersion corrections, which are important in fluorinated systems. nsf.gov |

| Basis Set | 6-31+G(d,p) | Offers the most accurate results among commonly tested basis sets. Adding more polarization or diffuse functions can decrease accuracy due to fluorine's high electronegativity. nsf.gov |

| Calculation Method | Gauge-Independent Atomic Orbital (GIAO) | Standard and effective method for calculating NMR isotropic shielding tensors. nsf.gov |

| Solvation Model | Gas Phase | Often yields more accurate results for perfluorinated compounds compared to implicit solvation models (e.g., chloroform, DMSO, water). nsf.govnih.gov |

The simulation of electronic spectra, such as UV-Vis absorption and fluorescence emission, provides insight into the electronic transitions of a molecule. These simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov

For the parent compound, p-terphenyl (B122091), experimental data shows a strong absorption maximum around 276 nm in cyclohexane. Its fluorescence emission spectrum in the same solvent exhibits a maximum at approximately 345 nm when excited at 290 nm. nsf.gov Computational simulations for this compound would aim to predict how the complete fluorination of the aromatic rings alters these electronic transitions. The calculations would determine the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. nih.gov Simulating the vibronic structure (the coupling of electronic transitions with molecular vibrations) can provide a more detailed match with experimental spectra. nih.gov

Experimental Spectroscopic Data for p-Terphenyl (in Cyclohexane)

| Spectroscopic Property | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |

|---|---|---|---|

| Absorption | 276.2 nm | 33,800 cm-1/M | N/A |

| Emission | ~345 nm | N/A | 0.93 |

This data for the non-fluorinated p-terphenyl serves as a benchmark that computational simulations of this compound would be compared against.

Theoretical Studies on Structure-Property Relationships

Theoretical studies are crucial for establishing clear relationships between the three-dimensional structure of a molecule and its macroscopic properties. In fluorinated compounds, the number and position of fluorine atoms can dramatically influence molecular conformation and, consequently, physical and chemical behavior. nih.gov

For fluorinated terphenyl ligands, computational studies using DFT have shown that steric repulsion plays a significant role in determining the molecule's preferred geometry. hhu.de The repulsion between fluorine atoms on the central ring and hydrogen atoms on the terminal rings can force the molecule to adopt a twisted, non-planar conformation. This theoretical prediction is in strong agreement with experimental data from single-crystal X-ray diffraction. hhu.de This twisted structure can, in turn, influence the material's packing in the solid state and its potential to form specific three-dimensional arrangements in coordination complexes. hhu.de

The strategic placement of fluorine can also impact properties like acidity (pKa) and lipophilicity (logD), which are critical for applications in materials science and medicinal chemistry. rsc.org By systematically studying how structural modifications affect computed and experimental properties, researchers can develop guidelines for designing new fluorinated molecules with tailored characteristics. rsc.org

Applications of Perfluoro P Terphenyl in Advanced Materials Science

Optoelectronic and Photonic Materials

The introduction of electron-withdrawing fluorine atoms into the p-terphenyl (B122091) backbone significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification enhances electron affinity and ionization potential, making perfluoro-p-terphenyl and its derivatives promising candidates for various optoelectronic applications, particularly where efficient electron transport and wide bandgaps are required.

Organic field-effect transistors (OFETs) are fundamental components of flexible electronics, and the development of high-performance, stable organic semiconductors is crucial for their advancement. While many organic semiconductors are p-type (hole-transporting), there is a significant need for robust n-type (electron-transporting) materials to create complementary circuits, which are more energy-efficient.

The perfluorination of aromatic hydrocarbons like p-terphenyl is a well-established strategy to convert p-type materials into n-type semiconductors. The strong electron-withdrawing nature of fluorine atoms stabilizes the molecule against oxidative degradation and facilitates the injection and transport of electrons. This compound, as a result, is investigated for its potential as an n-type semiconductor in OFETs. Its rigid, planar structure is conducive to ordered molecular packing in thin films, which is essential for efficient charge transport.

Research on analogous perfluorinated aromatic compounds, such as perfluoropentacene, has demonstrated the effectiveness of this approach. These materials exhibit excellent n-channel characteristics with high electron mobilities and good on/off current ratios, making them suitable for applications in flexible displays and integrated circuits. researchgate.net The high thermal and chemical stability imparted by the C-F bonds also contributes to the operational stability of the devices, a critical factor for commercial viability. hackster.io

| Material | Electron Mobility (μe) [cm²/(V·s)] | On/Off Ratio | Key Advantages |

|---|---|---|---|

| Perfluoropentacene | up to 0.22 | 10⁵ | High mobility, good stability |

| PTCDI-C13 (Perylene diimide derivative) | up to 2.1 | >10⁵ | Very high mobility with thermal annealing |

| This compound (Expected) | Moderate to High | >10⁴ | High stability, wide bandgap, potential for deep-blue applications |

In OLED technology, the performance of the device is critically dependent on the materials used in the emissive layer (EML) and charge-transporting layers. For highly efficient phosphorescent OLEDs (PhOLEDs), particularly in the challenging blue region of the spectrum, a "host" material with a high triplet energy is required to efficiently transfer energy to the phosphorescent "guest" or dopant emitter. researchgate.net

This compound is a prime candidate for a host material in blue PhOLEDs due to its expected wide bandgap and high triplet energy, which are consequences of its fluorinated structure. A high triplet energy (>2.8 eV) is necessary to prevent the back-transfer of energy from the blue-emitting phosphorescent dopant, thereby ensuring high efficiency. researchgate.net Furthermore, the electron-transporting nature of this compound can help create a more balanced distribution of charges within the emissive layer, leading to improved recombination efficiency and reduced efficiency roll-off at high brightness. nih.gov

Additionally, materials like this compound can be employed in the electron-transport layer (ETL) of an OLED. researchgate.net An effective ETL must facilitate the movement of electrons from the cathode to the emissive layer while blocking the passage of holes, confining charge recombination to the desired region. The low-lying LUMO level of this compound makes it well-suited for electron injection and transport, potentially leading to lower turn-on voltages and higher power efficiency in OLED devices. nih.gov

| Property | Requirement | Relevance of this compound |

|---|---|---|

| Triplet Energy (ET) | > ET of blue dopant (typically >2.8 eV) | Expected to have high ET due to fluorination and rigid structure. |

| Electron Mobility | High, to balance charge transport | Expected to be a good electron transporter (n-type). |

| Thermal Stability | High Tg and Td for device longevity | C-F bonds provide excellent thermal and chemical stability. |

| Electrochemical Stability | High ionization potential and electron affinity | Fluorination increases stability against degradation during operation. |

Scintillators are materials that emit light upon exposure to ionizing radiation and are vital for applications in medical imaging, high-energy physics, and security screening. Organic scintillators are valued for their fast response times (short decay times). p-Terphenyl itself is a well-known organic scintillator with a high light yield and a very fast decay component. arxiv.org

The development of scintillation materials from this compound involves leveraging the inherent luminescence of the terphenyl core while benefiting from the properties imparted by fluorination. Perfluorination can influence the scintillation properties in several ways. While it may sometimes lead to quenching of luminescence, it can also enhance radiation hardness and stability. The fast decay time, a key feature of organic scintillators, is expected to be retained in this compound. Studies on p-terphenyl show a light yield significantly higher than that of standard organic scintillators like EJ-200. arxiv.org This high light output combined with a fast decay time makes it a benchmark material. The perfluorinated analogue is explored for applications where extreme chemical or thermal conditions are present, and its performance is evaluated in comparison to its non-fluorinated counterpart.

| Scintillator Material | Light Yield (photons/MeV) | Decay Time (ns) | Emission Peak (nm) |

|---|---|---|---|

| p-Terphenyl (doped) | ~14,000 | ~5-11 | ~343 |

| Anthracene (B1667546) | ~18,000 | ~30 | 447 |

| GSO:Ce (Inorganic) | ~10,000 | ~48 | 440 |

| BC-408 (Plastic) | ~10,400 | 2.1 | 425 |

Polymeric Materials and Membranes

Incorporating the rigid and robust this compound moiety into polymer backbones is a strategy to create advanced materials with exceptional thermal stability, chemical resistance, and specific transport properties for membrane applications.

The separation of gases, such as CO₂ from methane (B114726) (CH₄) or nitrogen (N₂), is a critical industrial process for natural gas sweetening and carbon capture. Polymer membranes offer an energy-efficient alternative to traditional separation methods. The performance of these membranes is defined by their permeability (the rate at which a gas passes through) and selectivity (the preference for one gas over another).

Fluoropolymers containing p-terphenyl units are being investigated for gas separation membranes. researchgate.netresearchgate.net The rigidity of the p-terphenyl unit and the presence of fluorine-containing groups create a polymer with a large fractional free volume (FFV), which generally leads to high gas permeability. researchgate.net The para-connectivity of the terphenyl unit results in a more rigid polymer structure compared to meta-linked analogues, which can enhance permeability. core.ac.uk In a study on fluoropolymers with p-terphenyl fragments, the membrane's gas permeability was found to be dominated by gas solubility, with CO₂ permeability being greater than that of H₂ due to its higher solubility coefficient. researchgate.net The incorporation of such rigid, fluorinated units is a key strategy for designing next-generation membranes that can surpass the performance limits of current commercial polymers.

| Gas | Kinetic Diameter (Å) | Permeability (Barrer*) |

|---|---|---|

| H₂ | 2.89 | 23.5 |

| CO₂ | 3.30 | 29.2 |

| O₂ | 3.46 | 7.7 |

| N₂ | 3.64 | 2.1 |

| CH₄ | 3.80 | 1.7 |

Proton exchange membranes (PEMs) are the core component of PEM fuel cells (PEMFCs) and water electrolyzers, responsible for conducting protons while preventing the crossover of reactant gases. Perfluorosulfonic acid (PFSA) membranes, like Nafion, are the current industry standard but have drawbacks related to cost and performance under low humidity conditions. rsc.org This has driven research into alternative hydrocarbon and partially fluorinated polymer backbones.

A promising approach involves the synthesis of polymers with a rigid, perfluorinated backbone, such as one derived from this compound, to which sulfonic acid groups are attached. researchgate.net The perfluorinated backbone provides exceptional chemical and thermal stability, which is critical for the harsh oxidative environment inside a fuel cell. researchgate.netrsc.org The rigid polyphenylene structure helps to control water uptake and swelling, which are major challenges for hydrocarbon-based PEMs. researchgate.net Research on sulfonated polyphenylene ionomers has shown that these materials can achieve very high proton conductivity, sometimes exceeding that of Nafion, especially when a well-developed phase-separated morphology between the hydrophobic backbone and the hydrophilic sulfonic acid channels is formed. rsc.org A poly(p-terphenyl perfluorophenylsulfonic acid) has been synthesized via a metal-free superacid-catalyzed polycondensation, demonstrating that the well-defined, rigid polymer structure leads to high proton conductivity and excellent resistance to radical attack. researchgate.net

| Membrane Material | Ion Exchange Capacity (IEC) [mmol/g] | Proton Conductivity [mS/cm] (at 80°C, ~95% RH) | Key Feature |

|---|---|---|---|

| Nafion 115 | ~0.91 | ~150 | Industry Standard (PFSA) |

| Sulfonated Poly(isatin-terphenyl) (SPIDT-50) | 2.12 | 186 | High conductivity hydrocarbon |

| Sulfonated Polyphenylene (SPP-TFP-3.5) | 2.12 | ~300 | High durability and conductivity |

| Sulfonated this compound based (Expected) | 1.5 - 2.5 | >150 | Exceptional chemical and thermal stability |

Anion-Exchange Membranes and Ionomers Utilizing this compound Scaffolds in Electrochemical Devices

The inherent chemical robustness and rigid structure of the this compound scaffold make it an excellent candidate for the backbone of anion-exchange membranes (AEMs) and ionomers used in demanding electrochemical applications such as fuel cells and water electrolysis. researchgate.netresearchgate.net The terphenyl unit provides mechanical strength and chemical stability, particularly in the harsh alkaline environments characteristic of these devices. researchgate.netresearchgate.net

Researchers have developed AEMs by functionalizing poly(terphenyl) backbones with cationic groups, creating pathways for efficient hydroxide (B78521) ion conduction. For instance, poly(fluorenyl-co-terphenyl piperidinium) and poly(isatin terphenyl) based AEMs have been synthesized. researchgate.net These materials leverage the stability of the terphenyl core while incorporating ion-conducting moieties. By balancing the ratio of isomers like m-terphenyl (B1677559) and p-terphenyl in the polymer backbone, it is possible to create membranes with well-defined and uniformly distributed ultramicropores, which enhances ion transport and barrier properties. researchgate.net

The incorporation of this compound scaffolds contributes to AEMs with high ion conductivity, excellent mechanical properties, and remarkable alkaline stability. researchgate.net Composite membranes, where a porous substrate like polyethylene (B3416737) (PE) is filled with a terphenyl-based ionomer, exhibit significantly enhanced tensile strength compared to non-reinforced membranes, a critical factor for the durability of electrochemical cells. researchgate.net Such reinforced membranes have demonstrated operational stability for thousands of hours at elevated temperatures in alkaline conditions, showcasing their potential for next-generation energy conversion devices. researchgate.netresearchgate.net

Table 1: Performance of Terphenyl-Based Anion Exchange Membranes

| Membrane Composition | Conductivity (mS/cm⁻¹) | Tensile Strength (MPa) | Stability | Application |

| Poly(terphenyl piperidinium) | 247.2 | 79.4 | >8000 h at 80°C in alkali | Water Electrolysis |

| PE-reinforced poly(fluorenyl-co-terphenyl piperidinium) | - | 110 | >360 h at 70°C | Fuel Cell |

Liquid Crystalline Systems

Perfluorinated Terphenyl Derivatives in Chemoresponsive Liquid Crystals

Perfluorinated terphenyl derivatives have been synthesized for use in chemoresponsive liquid crystal (LC) systems, which are designed to detect specific chemical analytes. tandfonline.comresearchgate.net The response of these systems is often based on a change in the alignment of the liquid crystal molecules upon interaction with a target substance. The introduction of fluorine atoms into the terminal chains of cyano-p-terphenyl derivatives influences their mesogenic properties, such as transition temperatures. tandfonline.com

Research has shown that binary mixtures of fluorine tail-terminated compounds can form nematic phases at room temperature over wide ranges. tandfonline.comresearchgate.net The behavior of these liquid crystals at interfaces is key to their sensing capability. For example, a mixture of F7OCB and F8OCB (fluorine-terminated alkoxy cyanobiphenyls, related in principle to terphenyl systems) displays homeotropic ordering (molecules aligned perpendicular to the surface) on surfaces decorated with metal salts, but planar ordering (molecules aligned parallel to the surface) at a free surface. tandfonline.com This differential alignment behavior can be disrupted by the presence of a target analyte, leading to an optical signal. This property suggests their potential for creating more sensitive and faster-responding LC-based sensors. tandfonline.com

Ferroelectric Liquid Crystal Materials with this compound Components

Fluorinated terphenyls are considered highly promising components for formulating ferroelectric liquid crystal (FLC) mixtures. nih.gov Their desirable physical properties, including low viscosity, low electrical conductivity, and high chemical and thermal stability, make them excellent additives or core structures for FLCs. nih.gov Ferroelectric liquid crystals exhibit spontaneous electrical polarization, which can be rapidly switched by an external electric field, a property exploited in advanced, fast-response display technologies. youtube.comyoutube.com

The ferroelectric nature in these systems arises from the molecular structure and its self-assembly into a chiral smectic C (SmC) phase. googleapis.comwhiterose.ac.uk The synthesis of p-terphenyl derivatives incorporating fluorine atoms and chiral alkyl chains can induce the formation of this SmC phase over a broad temperature range. googleapis.com The fluorine atoms influence the molecular packing and electronic properties, while the chiral group breaks the mirror symmetry, which is a prerequisite for ferroelectricity in liquid crystals. By carefully designing the molecular structure of this compound derivatives, it is possible to create materials that individually exhibit the SmC* phase or can be mixed with other liquid crystals to produce robust ferroelectric compositions for electro-optic devices. googleapis.com

Self-Assembly and Mesogenic Properties of Perfluorinated Terphenyls

The self-assembly and resulting mesogenic (liquid crystalline) properties of terphenyls are significantly influenced by the number and position of fluorine substituents on the molecular core. nih.gov The substitution of hydrogen with fluorine atoms alters intermolecular forces, steric hindrance, and molecular geometry, which in turn dictates the type of liquid crystal phase (e.g., nematic, smectic) and the corresponding phase transition temperatures. nih.govresearcher.life

Studies on various fluoro-substituted 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls show that increasing the number of fluorine atoms in the core generally lowers the temperature at which the material transitions to an isotropic liquid. nih.gov Furthermore, the specific placement of fluorine atoms can determine whether the material forms crystalline phases or undergoes vitrification (glass transition) upon cooling. nih.gov For example, p-terphenyls with two fluorine atoms on the central ring can develop nematic and smectic phases, driven by π–πF interactions that favor a staggered molecular stacking. researchgate.net In contrast, derivatives with four fluorine atoms on the central ring may not exhibit liquid crystalline behavior at all. researchgate.net

The rigid perfluorinated p-terphenyl unit can also be combined with flexible aliphatic chains to create polymers. nih.gov These polymers can self-assemble into higher-order structures, such as nanofibrous bundles, driven by the segregation of the rigid fluorinated aromatic segments and the flexible alkyl chains. nih.gov This self-assembly behavior is fundamental to forming the ordered mesophases observed in these materials. nih.govresearchgate.net

Table 2: Phase Transition Temperatures of Selected Fluoro-Substituted Terphenyl Derivatives

| Compound Abbreviation | Number of Core Fluorine Atoms | Phase Transition Sequence on Heating (°C) |

| 2F5T3 | 2 | Cr → 86.8 → Cr' → 92.4 → Iso |

| 3F5T3 | 3 | Cr → 79.9 → Iso |

| 4F5T3 | 4 | Cr → 75.3 → Iso |

Data adapted from a study on 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl derivatives. nih.gov Cr = Crystal, Cr' = Crystal (another phase), Iso = Isotropic Liquid.

Future Research Directions and Emerging Trends in Perfluoro P Terphenyl Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Approaches for Enhanced Efficiency

The synthesis of fluorinated terphenyls has been effectively demonstrated, but the pursuit of greater efficiency, selectivity, and scalability remains a key research driver. The palladium-catalyzed Suzuki-Miyaura coupling reaction is a prevalent and highly effective method for constructing the perfluoro-p-terphenyl backbone. rsc.orghhu.de However, looking forward, research is expanding to include other catalytic systems and reaction methodologies to overcome existing limitations.

Future research will likely focus on:

Adaptation of Classic Methodologies: Established reactions for synthesizing the non-fluorinated p-terphenyl (B122091) core, such as Stille reactions and [2+2+2] cycloadditions, are being investigated for their applicability to highly fluorinated precursors. nih.gov Adapting these methods requires overcoming the altered reactivity of perfluorinated substrates. tandfonline.com

Novel Catalyst Development: The design of new catalysts tailored for the C-C bond formation between perfluorinated aryl compounds is a critical area. This includes developing more robust ligand systems for palladium catalysts or exploring alternative transition metals that may offer different reactivity profiles and functional group tolerance. The goal is to lower catalyst loading, reduce reaction times, and improve yields under milder conditions.

Table 1: Comparison of Synthetic Methodologies for Terphenyl Scaffolds

| Synthetic Method | Common Catalyst | Status for this compound | Future Research Focus |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Established & Effective rsc.orghhu.de | Optimization for industrial scale-up, green solvent systems. |

| Ullmann Coupling | Copper / Modified Conditions | Emerging & Promising tandfonline.com | Broadening substrate scope, understanding mechanism for perfluorinated systems. |

| Stille Coupling | Palladium | Exploratory nih.gov | Development of suitable perfluorinated organostannane reagents. |

| [2+2+2] Cycloaddition | Transition Metals (e.g., Co, Ni) | Theoretical / Exploratory nih.gov | Catalyst design for efficient cyclotrimerization of fluorinated alkynes. |

Advanced Functionalization and Hybrid Material Development for Multifunctional Applications

The rigid this compound core is an ideal building block for creating complex, high-performance materials. By introducing specific functional groups, the molecule can be incorporated into larger architectures, such as polymers and metal-organic frameworks (MOFs), to create hybrid materials with tailored properties.

A primary strategy involves the synthesis of This compound dicarboxylic acids . These functionalized molecules serve as organic linkers or ligands for the construction of MOFs. hhu.de The presence of the perfluorinated core within the MOF structure imparts significant hydrolytic resistance and can create pores with a high affinity for specific gases like hydrogen and carbon dioxide. hhu.de

Another significant area of development is the incorporation of the this compound unit into advanced polymer backbones . Research has shown that polymers containing a p-terphenyl structure can be used to create microporous membranes with exceptional gas separation capabilities. nih.gov For example, thermally cross-linked polymers containing perfluorinated terphenyl blocks can form permanent microporous structures that are highly resistant to plasticization. nih.gov This leads to membranes with superior performance in separating gas mixtures.

Future work in this area will likely involve:

Designing Novel Linkers for MOFs: Creating a library of this compound linkers with different functional groups (e.g., amines, nitro groups) to fine-tune the properties of MOFs for specific applications in catalysis, sensing, and molecular separation. mdpi.com

Developing High-Performance Polymer Membranes: Synthesizing novel copolymers that integrate the rigid, stable this compound unit to create next-generation membranes for proton exchange in fuel cells and separators for redox flow batteries. researchgate.net The chemical inertness of the perfluorinated backbone is expected to lead to materials with enhanced durability in harsh chemical environments.

Creating Mixed-Matrix Membranes (MMMs): Fabricating hybrid materials by embedding functionalized this compound-based MOFs as fillers within a polymer matrix. rsc.org This approach combines the processability of polymers with the high porosity and selectivity of MOFs to create advanced membranes for challenging separation tasks.

In-depth Theoretical and Computational Insights for Rational Material Design and Optimization

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of materials based on this compound. Theoretical models provide deep insights into molecular properties, guiding experimental efforts and enabling the rational design of new materials with desired functions.

Density Functional Theory (DFT) has been successfully used to investigate the electronic structure, conformational effects, and optoelectronic properties of fluorinated terphenyls. rsc.orghhu.de These studies can predict key parameters such as bond lengths, dihedral angles, and frontier molecular orbital energies (HOMO/LUMO), which are crucial for understanding the material's potential in electronic applications. rsc.org Furthermore, computational analysis can elucidate the nature and strength of non-covalent interactions, such as the crucial CH···F and CF···H interactions that dictate molecular packing in the solid state. rsc.org

Emerging trends in this field involve the use of more advanced computational techniques to predict material performance under operational conditions:

Predicting Optoelectronic Properties: Quantum chemical explorations are being used to calculate third-order nonlinear optical (NLO) responses, identifying promising candidates for applications in photonics and optical communications. rsc.org

Simulating Molecular Dynamics (MD): MD simulations can provide insights into the behavior of this compound-based materials over time, such as the dynamics of gas transport through a polymer membrane or the structural stability of a MOF.

Advanced Quantum Dynamics: Beyond conventional DFT, advanced methods like ab initio molecular dynamics and time-dependent DFT can be used to simulate degradation pathways and reactive processes, providing critical information for designing more durable materials. chemrxiv.org

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Key Insights Provided | Relevance to Material Design |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reaction energetics, NLO properties. rsc.orgnih.gov | Rational design of molecules for electronics and optics; predicting reactivity. |

| Molecular Dynamics (MD) | Polymer chain packing, diffusion coefficients, mechanical properties. mdpi.com | Optimizing membrane architecture for gas separation; predicting material robustness. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, absorption/emission spectra, degradation dynamics. chemrxiv.org | Designing materials for photoredox catalysis and optoelectronics; assessing long-term stability. |

Expanding Applications in Emerging Technologies and Niche Fields

The intrinsic properties of the this compound core—high thermal stability, chemical inertness, and rigid-rod structure—make it a strong candidate for use in a variety of demanding, high-technology applications. While research is still in the exploratory phase for many areas, the potential is significant.

Emerging application areas include: